

Furo[2,3-b]pyridin-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Furo[2,3-B]pyridin-5-amine**

Cat. No.: **B1321447**

[Get Quote](#)

Introduction: The furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, represents a privileged heterocyclic structure in medicinal chemistry. Its derivatives have garnered significant interest due to a wide spectrum of biological activities, including potential applications as antimicrobial, antitumor, and neurotropic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of a key derivative, **Furo[2,3-b]pyridin-5-amine**, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Furo[2,3-b]pyridin-5-amine is a heterocyclic aromatic compound. Its core properties are summarized below, providing essential data for experimental design, characterization, and computational modeling.

General Properties

Property	Value	Source
CAS Number	34668-30-9	[1]
Molecular Formula	C ₇ H ₆ N ₂ O	[1]
Molecular Weight	134.14 g/mol	[1]
Synonyms	5-Amino-furopyrnidin	[1]
Purity	Typically available at ≥98%	[1]
Storage	Sealed in dry, 2-8°C	[1]

Computed Physicochemical Data

Computational models provide valuable predictions for the behavior of molecules in biological and chemical systems.

Descriptor	Predicted Value	Source
Topological Polar Surface Area (TPSA)	52.05 Å ²	[1]
LogP (Octanol-Water Partition Coefficient)	1.41	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	0	[1]

Spectroscopic and Safety Data

Spectroscopic Characterization

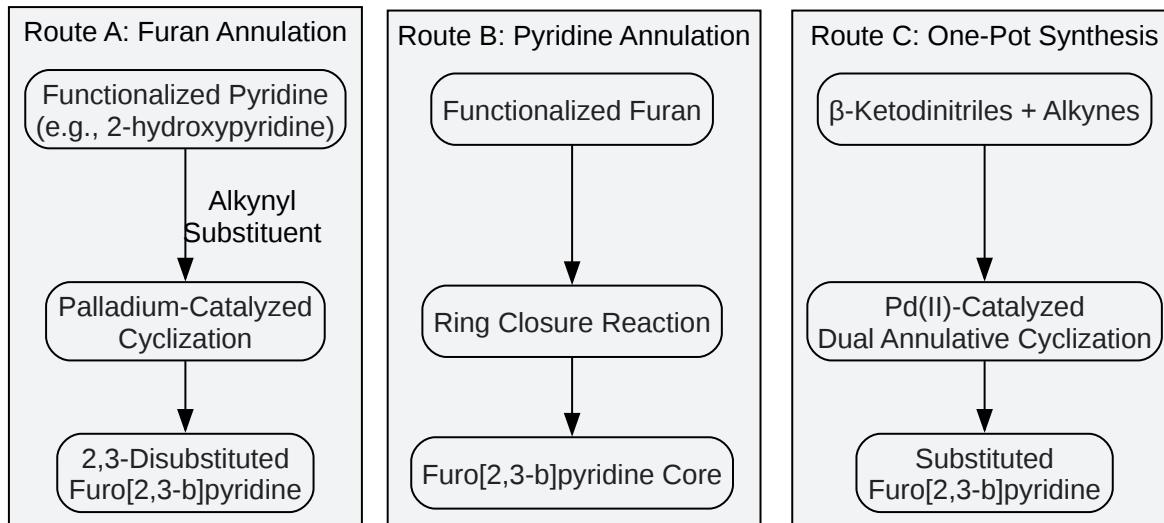
Definitive structural confirmation of **Furo[2,3-b]pyridin-5-amine** and its derivatives relies on standard spectroscopic techniques. While specific spectral data for the parent amine is not provided in the literature search, the following methods are routinely cited for the characterization of the furo[2,3-b]pyridine scaffold:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to determine the chemical environment of protons and carbons, confirming the substitution pattern and structural integrity.[2]
- Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight and elemental composition.[3]
- Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[2]

Researchers can obtain detailed spectral data from commercial suppliers or by performing these standard analytical experiments.[4]

Safety and Handling

The GHS classification for the parent furo[2,3-b]pyridine scaffold indicates potential hazards. Users should handle **Furo[2,3-b]pyridin-5-amine** with appropriate caution in a laboratory setting.


- GHS Hazard Statements:
 - H302: Harmful if swallowed.[5]
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5]
 - H335: May cause respiratory irritation.[5]

Experimental Protocols and Synthesis

The synthesis of the furo[2,3-b]pyridine core can be achieved through several strategic approaches. The introduction of the 5-amino group can be a key step in the synthesis or a post-modification of the core scaffold.

General Synthetic Strategies

Multiple routes have been developed for the synthesis of the furo[2,3-b]pyridine ring system, often allowing for diverse substitution patterns. A general workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: General synthetic strategies for the Furo[2,3-b]pyridine scaffold.

Protocol: C-H Amination for Synthesis of Aminated Derivatives

This protocol describes a modern and atom-economical approach to introduce an amino group onto a pre-existing furo[2,3-b]pyridine scaffold.^[6]

1. Materials:

- Furo[2,3-b]pyridine substrate (1.0 equiv)
- Nitrogen source (e.g., Boc-azide, 1.2-1.5 equiv)
- Rhodium catalyst (e.g., Rh₂(esp)₂, 0.1-2 mol%)
- Oxidant (e.g., PhI(OAc)₂)
- Magnesium oxide (MgO, 2.0 equiv)
- Anhydrous solvent (e.g., dichloromethane)

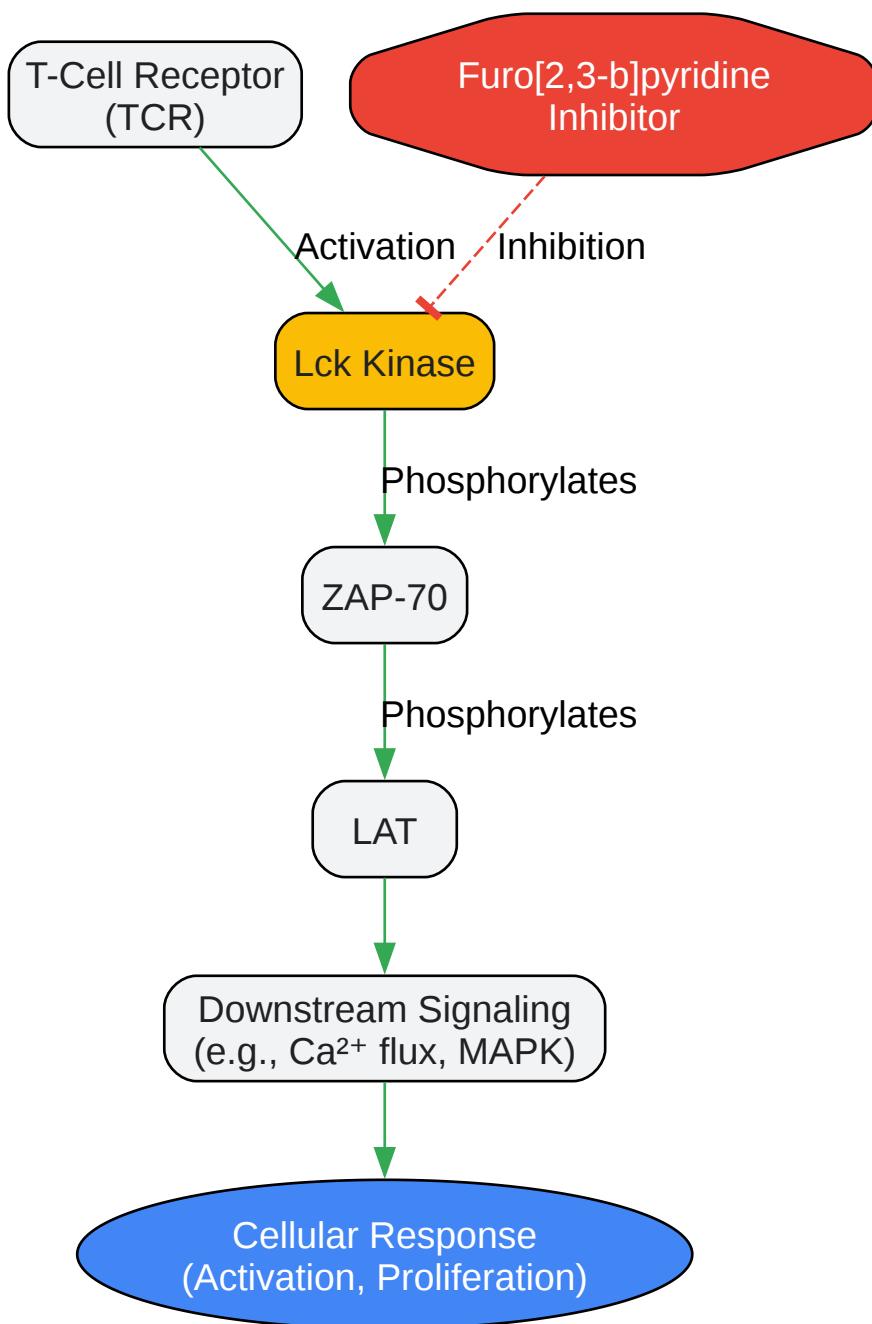
- Inert gas (Argon or Nitrogen)

2. Procedure:

- To an oven-dried reaction vial, add the furo[2,3-b]pyridine substrate, rhodium catalyst, and magnesium oxide.
- Seal the vial and purge with an inert gas.
- Add the anhydrous solvent via syringe, followed by the nitrogen source.
- Stir the reaction mixture at the designated temperature (e.g., room temperature to 80 °C).
- Slowly add a solution of the oxidant in the anhydrous solvent over several hours using a syringe pump.
- Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction and purify the product using column chromatography.

Biological Activity and Therapeutic Potential

The furo[2,3-b]pyridine scaffold is a cornerstone for developing novel therapeutic agents.

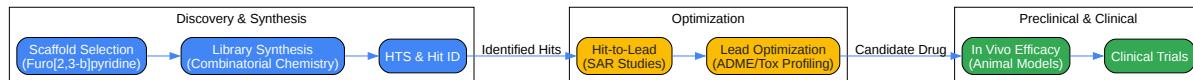

Derivatives have shown potent activity in several key areas of drug discovery.

Overview of Biological Activities

Target/Activity	Description	Relevant Scaffolds	Source
Lck Kinase Inhibition	Potent and selective inhibitors of Lymphocyte-Specific Protein Tyrosine Kinase (Lck), a key enzyme in T-cell activation.	2,3-Diaryl[2,3-b]pyridin-4-amines	[7]
CB1R Inverse Agonism	Orally active inverse agonists for the Cannabinoid-1 Receptor (CB1R), with potential applications in metabolic disorders.	Furo[2,3-b]pyridine-based compounds	[8]
Antitumor Activity	Compounds exhibit antiproliferative activity against various cancer cell lines.	Furo[2,3-b]pyridine derivatives	[2]
Antimicrobial Activity	The scaffold has been explored for the development of novel antibiotic agents.	Aminated furo[2,3-b]pyridines	[6]
PI3K/AKT Inhibition	Dual inhibitors of the PI3K/AKT pathway, a critical signaling cascade in cancer.	Furo[2,3-d]pyrimidines (related scaffold)	[9][10]
NF-κB Pathway Modulation	Inhibitors of IKK α , a key kinase in the non-canonical NF-κB signaling pathway.	Pyrrolo[2,3-b]pyridines (related scaffold)	[11]

Signaling Pathway Context: Lck Inhibition

The discovery of furo[2,3-b]pyridine derivatives as potent Lck inhibitors places them in the critical context of immune system modulation. Lck is an essential tyrosine kinase that initiates the signaling cascade upon T-cell receptor (TCR) engagement, making it a prime target for autoimmune diseases and certain cancers.



[Click to download full resolution via product page](#)

Caption: Role of Lck in TCR signaling and its inhibition by Furo[2,3-b]pyridines.

Drug Discovery Workflow

The furo[2,3-b]pyridine scaffold serves as a valuable starting point in a typical drug discovery and development pipeline.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing the Furo[2,3-b]pyridine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 34668-30-9|Furo[2,3-b]pyridin-5-amine|BLD Pharm [bldpharm.com]
- 5. Furo[2,3-b]pyridine | C7H5NO | CID 12421098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel 2,3-diaryl furo[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKK α That Selectively Perturb Cellular Non-Canonical NF- κ B Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Furo[2,3-b]pyridin-5-amine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321447#furo-2-3-b-pyridin-5-amine-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com